An In-depth Technical Guide to 1-BOC-4-(4-bromophenoxy)piperidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-BOC-4-(4-bromophenoxy)piperidine: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. Success hinges on the strategic assembly of chemical scaffolds that provide both a foundation for biological activity and avenues for extensive functionalization. 1-BOC-4-(4-bromophenoxy)piperidine, also known by its IUPAC name tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate, has emerged as a quintessential example of such a scaffold. Its structure elegantly combines three key features critical for drug development: a piperidine core, a common motif in centrally active agents; a stable tert-butoxycarbonyl (BOC) protecting group for controlled, sequential synthesis; and a strategically placed aryl bromide, which serves as a versatile handle for advanced cross-coupling reactions. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and safe handling, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful intermediate in their synthetic campaigns.
Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally tied to its physical properties, which dictate its handling, reactivity, and purification. 1-BOC-4-(4-bromophenoxy)piperidine is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below for rapid reference.
| Property | Value | Reference |
| CAS Number | 308386-38-1 | [1] |
| Molecular Formula | C₁₆H₂₂BrNO₃ | [1] |
| Molecular Weight | 356.26 g/mol | [1] |
| Exact Mass | 355.07800 u | [1] |
| Appearance | Solid (vendor-specific) | [1] |
| LogP (Predicted) | 4.17 | [1] |
| Polar Surface Area (PSA) | 38.77 Ų | [1] |
| Refractive Index (Predicted) | 1.545 | [1] |
| Storage Conditions | Store in a cool, dry place | [1] |
Synthesis and Purification: A Reliable Pathway
The synthesis of 1-BOC-4-(4-bromophenoxy)piperidine is most commonly achieved via a Williamson ether synthesis. This classic yet robust method provides a reliable and scalable route by coupling a protected piperidinol with the target phenol. The causality behind this choice lies in the high nucleophilicity of the alkoxide generated from the alcohol and the commercial availability of the starting materials.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate from 1-BOC-4-hydroxypiperidine and 4-bromophenol.
Materials:
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1-BOC-4-hydroxypiperidine
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4-Bromophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-BOC-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Rationale: The portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution as the piperidinol is deprotonated to form the sodium alkoxide.
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Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the nucleophile.
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Nucleophilic Substitution: Dissolve 4-bromophenol (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Rationale: Quenching destroys any excess sodium hydride.
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Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Rationale: The washes remove inorganic salts and residual THF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-BOC-4-(4-bromophenoxy)piperidine.
Spectroscopic Profile and Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the title compound.
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¹H NMR: The spectrum will exhibit characteristic signals for all three structural components. The aromatic region should show a pair of doublets (an AA'BB' system) between δ 6.8-7.5 ppm corresponding to the four protons of the 1,4-disubstituted benzene ring. A multiplet around δ 4.4-4.6 ppm is expected for the methine proton of the piperidine ring attached to the ether oxygen (-O-CH -). The piperidine ring protons will appear as complex multiplets between δ 1.6-2.2 ppm and δ 3.1-3.8 ppm. A sharp, high-intensity singlet integrating to nine protons will be present around δ 1.45 ppm, which is the hallmark of the tert-butyl group of the BOC protector.
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¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine (C-Br) appearing around δ 115 ppm and the carbon attached to the ether oxygen (C-O) around δ 155-158 ppm. The piperidine carbons will resonate in the aliphatic region, with the key C-O carbon appearing around δ 72-75 ppm. The BOC group will be identified by two signals: one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28.5 ppm).
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IR Spectroscopy: The infrared spectrum will display a strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate in the BOC group. A prominent C-O-C stretching vibration for the aryl ether will be visible around 1230-1250 cm⁻¹. Aliphatic and aromatic C-H stretching bands will be observed just below and above 3000 cm⁻¹, respectively.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₆H₂₂BrNO₃). A key diagnostic feature in the low-resolution mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed, confirming the presence of a single bromine atom.[1]
Chemical Reactivity and Synthetic Applications
The true value of 1-BOC-4-(4-bromophenoxy)piperidine lies in its predictable and differential reactivity, which allows for precise, stepwise molecular elaboration.
Deprotection of the BOC Group
The BOC group is a robust protector for the piperidine nitrogen but can be cleanly removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at room temperature efficiently cleaves the carbamate to liberate the secondary amine. This unmasked piperidine nitrogen is then available for a wide range of transformations, including N-alkylation, N-arylation, acylation, and reductive amination.
Cross-Coupling of the Aryl Bromide
The 4-bromophenyl moiety is the molecule's primary gateway to increased complexity. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.
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Suzuki Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the construction of biaryl systems.
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Buchwald-Hartwig Amination: Coupling with amines or amides forms new C-N bonds, a critical step in the synthesis of many pharmacologically active compounds.
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Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing a linear scaffold for further functionalization.
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Heck Coupling: Forms new C-C bonds by reacting with alkenes.
This versatility allows for the rapid generation of diverse compound libraries from a single, advanced intermediate, significantly accelerating the structure-activity relationship (SAR) studies that are central to lead optimization.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1-BOC-4-(4-bromophenoxy)piperidine is essential for ensuring researcher safety. While specific toxicity data for this compound is limited, information from structurally related molecules provides a strong basis for safe handling protocols.
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Hazard Identification: Based on analogous compounds, it should be treated as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[2][3]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid all personal contact.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1][4]
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First Aid Measures:
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Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
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Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
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Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed chemical disposal company.[2]
Conclusion
1-BOC-4-(4-bromophenoxy)piperidine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its dual-functional handles for orthogonal chemical modification make it an invaluable asset for medicinal chemists. By understanding and applying the principles outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to construct novel and complex molecular architectures in the ongoing quest for new medicines.
References
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